5-Benzyl-2-bromo-thiazole
CAS No.:
Cat. No.: VC17470619
Molecular Formula: C10H8BrNS
Molecular Weight: 254.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNS |
|---|---|
| Molecular Weight | 254.15 g/mol |
| IUPAC Name | 5-benzyl-2-bromo-1,3-thiazole |
| Standard InChI | InChI=1S/C10H8BrNS/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
| Standard InChI Key | NSWUTFNQGGJUGJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CN=C(S2)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
5-Benzyl-2-bromo-thiazole (C<sub>10</sub>H<sub>7</sub>BrN<sub>2</sub>S) features a thiazole core with a benzyl substituent at position 5 and a bromine atom at position 2. The thiazole ring’s aromaticity arises from a 6π-electron system, with the sulfur atom contributing lone pairs to stabilize the structure. The benzyl group introduces steric bulk and enhances lipophilicity, while the bromine atom serves as a reactive site for further functionalization .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Heterocycle | Thiazole (C<sub>3</sub>H<sub>3</sub>NS) with bromine at C-2 and benzyl at C-5 |
| Aromatic System | Planar 6π-electron configuration |
| Substituent Effects | Benzyl enhances lipophilicity; bromine enables cross-coupling reactions |
Electronic Properties
The electron-withdrawing bromine atom at C-2 polarizes the thiazole ring, increasing electrophilicity at adjacent positions. Density functional theory (DFT) calculations on analogous thiazoles suggest that bromine reduces electron density at C-5, making it less susceptible to electrophilic attack compared to unsubstituted thiazoles . The benzyl group’s electron-donating nature via resonance further modulates electronic distribution, creating a push-pull system within the molecule.
Synthesis and Optimization
One-Pot Hantzsch-Thiazole Formation
A scalable route to 5-benzyl-2-bromo-thiazole involves adapting the Hantzsch thiazole synthesis, as demonstrated for related brominated thiazoles . This method employs α-bromomethyl ketones and thiosemicarbazides under mild conditions:
-
Thiourea Intermediate Formation:
Reaction of benzyl-substituted α-bromomethyl ketone with thiosemicarbazide in ethanol yields a thiourea intermediate. -
Cyclization and Bromination:
Subsequent treatment with m-chloroperbenzoic acid (mCPBA) induces cyclization and oxidative bromination, selectively introducing bromine at C-2 .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiourea Formation | Ethanol, RT, 2 h | 85–90 |
| Cyclization/Bromination | mCPBA (1 eq), ethanol, 30 min, RT | 70–78 |
Alternative Bromination Strategies
Direct bromination of pre-formed 5-benzylthiazole using N-bromosuccinimide (NBS) or elemental bromine has been explored for related compounds but often suffers from regioselectivity issues. For example, bromination of 4-phenylthiazole with NBS predominantly targets C-5, whereas C-2 bromination requires carefully controlled electrophilic conditions .
Physicochemical Properties
Thermal and Solubility Profiles
While exact data for 5-benzyl-2-bromo-thiazole remain unpublished, analog studies provide insights:
-
Melting Point: Estimated at 160–170°C based on brominated thiazoles with aryl substituents .
-
Solubility: Low aqueous solubility (<0.1 mg/mL) due to the benzyl group; soluble in dichloromethane, ethanol, and DMSO.
-
Stability: Decomposes above 200°C, with bromine dissociation observed via thermogravimetric analysis (TGA) in related compounds .
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 2-Bromothiazole | 171 | 1.93 | Insoluble |
| 5-Benzyl-2-bromo-thiazole (est.) | 165–170 | 3.1 | <0.1 |
Reactivity and Functionalization
Nucleophilic Substitution
The C-2 bromine undergoes substitution with nucleophiles (e.g., amines, thiols) under palladium catalysis. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biarylthiazoles, a motif prevalent in drug discovery .
Oxidation and Reduction
-
Oxidation: Treatment with mCPBA oxidizes the thiazole sulfur to sulfoxide (R<sub>2</sub>S=O) or sulfone (R<sub>2</sub>SO<sub>2</sub>), altering electronic properties .
-
Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the thiazole ring to thiazolidine, though this destabilizes the aromatic system.
Applications in Materials Science
Liquid Crystals
Thiazoles with rigid substituents (e.g., bromine, benzyl) exhibit mesomorphic behavior. The planar thiazole core and benzyl group’s rotational freedom enable liquid crystalline phases at 120–150°C, suitable for display technologies .
Organic Electronics
Brominated thiazoles serve as precursors for conductive polymers. Electropolymerization of 2-bromo-5-arylthiazoles yields films with bandgaps of 2.1–2.4 eV, applicable in organic photovoltaics .
Challenges and Future Directions
Synthetic Limitations
Current methods for 5-benzyl-2-bromo-thiazole suffer from moderate yields (70–78%) and require optimization for industrial-scale production. Flow chemistry approaches may enhance efficiency and purity.
Biological Screening
Comprehensive assays against cancer cell lines, microbial strains, and neurological targets are needed to validate hypothetical activities. Structure-activity relationship (SAR) studies could identify optimal substituents for MAGL inhibition.
Environmental Impact
Brominated compounds pose ecological risks due to persistence and bioaccumulation. Green chemistry strategies, such as photocatalytic debromination, should be explored to mitigate environmental harm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume